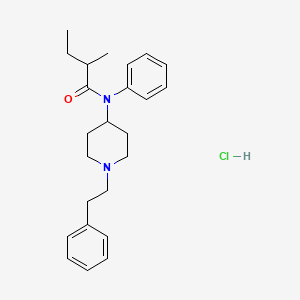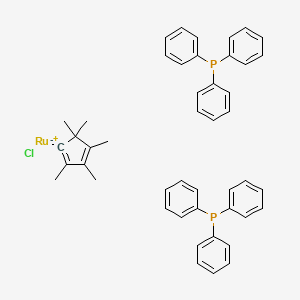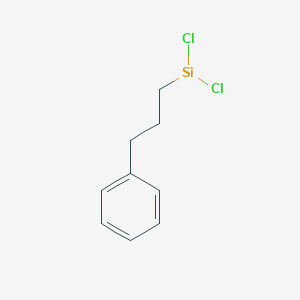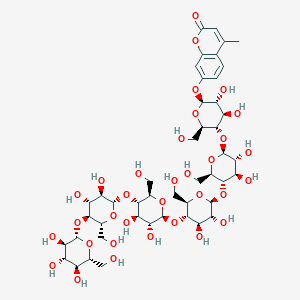
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is a synthetic opioid analgesic compound. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound has garnered attention due to its high potency and potential for abuse, similar to other fentanyl analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Attachment of the Phenethyl Group: The phenethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and the butanamide moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods involve large-scale chemical synthesis in controlled environments to ensure purity and consistency. The process typically includes:
Batch Synthesis: Large quantities of the compound are synthesized in batches, with careful monitoring of reaction conditions.
Purification: The synthesized compound is purified using techniques such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different pharmacological properties and potencies .
Scientific Research Applications
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency and risk of abuse limit its clinical applications.
Industry: Used in the development of new synthetic opioids and related compounds
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide involves binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The result is a reduction in pain perception and an increase in pain tolerance .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Fentanyl: A widely used synthetic opioid with similar structure and effects.
Acetylfentanyl: Another fentanyl analog with similar potency and pharmacological properties.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine.
Uniqueness
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its high potency and rapid onset of action make it a subject of interest in both medical and forensic research .
Properties
CAS No. |
2748591-35-5 |
|---|---|
Molecular Formula |
C24H33ClN2O |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-3-20(2)24(27)26(22-12-8-5-9-13-22)23-15-18-25(19-16-23)17-14-21-10-6-4-7-11-21;/h4-13,20,23H,3,14-19H2,1-2H3;1H |
InChI Key |
UBVDADGKVRXAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)

amine](/img/structure/B12350032.png)
![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)

![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)

![1-Ethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12350067.png)




![1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350088.png)
![1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350090.png)
